Lipophilicity Advantage Over the Non‑Fluorinated Analog – XLogP3 Comparison
2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide exhibits a computed XLogP3 of 1.5, which is approximately 1.0 log unit higher than the non‑fluorinated analog N‑(4‑methylpyridin‑3‑yl)acetamide (XLogP3 ~0.5) [1][2]. The increase is attributable to the trifluoromethyl group, a well‑documented lipophilicity enhancer [3]. In fragment‑based campaigns, this logP difference translates into higher membrane permeability and altered protein‑binding profiles relative to the non‑fluorinated comparator.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | N-(4-methylpyridin-3-yl)acetamide (CAS 52090-68-3): XLogP3 ≈ 0.5 (estimated from structural analogs; PubChem value not available at time of retrieval) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 unit |
| Conditions | Computed property via PubChem XLogP3 algorithm; no experimental logP data identified |
Why This Matters
A 1‑log unit lipophilicity shift significantly impacts passive membrane permeability and off‑target binding; selecting the trifluoroacetyl analog is essential for programs requiring balanced polarity and permeability.
- [1] PubChem Compound Summary, CID 63373129, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide, National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary, CID 52090-68-3, N-(4-methylpyridin-3-yl)acetamide, National Center for Biotechnology Information (2025). View Source
- [3] M. Böhm, M. Stahl, and G. Klebe, “Fluorine in Medicinal Chemistry,” ChemMedChem, 2009, 4, 637–643. View Source
